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molecular formula C21H14BrN3 B187276 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine CAS No. 23449-08-3

2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Cat. No. B187276
M. Wt: 388.3 g/mol
InChI Key: AYHGAQGOMUQMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08217570B2

Procedure details

1,4-Dibromobenzene 2.64 g (11.2 mmol) was dissolved in 30 mL of dried tetrahydrofuran and cooled down to −70° C. A hexane solution (1.6M) 7.4 mL (11.8 mmol) was dropwise added slowly to the above solution and stirred at −70° C. for 30 minutes. A tetrahydrofuran solution of 2-chloro-4,6-diphenyl-1,3,5-triazine 3.00 g (11.2 mmol) was dropwise added to the above mixture at −70° and stirred at −70° C. for 30 minutes, and then the solution was heated slowly up to room temperature and stirred further for 1.5 hour. The mixture thus obtained was extracted with ethyl acetate, and the organic layer was washed in order with water and a saturated saline solution and dried on anhydrous magnesium sulfate. Then, the solvent was removed by distillation, and the residue was refined by silica gel chromatography to thereby obtain 1.48 g (yield: 34%) of 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine.
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][CH:3]=1.CCCCCC.Cl[C:16]1[N:21]=[C:20]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[N:19]=[C:18]([C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[N:17]=1>O1CCCC1>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([C:16]2[N:21]=[C:20]([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[N:19]=[C:18]([C:28]3[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=3)[N:17]=2)=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
2.64 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
7.4 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC(=NC(=N1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
stirred at −70° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at −70° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated slowly up to room temperature
STIRRING
Type
STIRRING
Details
stirred further for 1.5 hour
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The mixture thus obtained
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed in order with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated saline solution and dried on anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Then, the solvent was removed by distillation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=NC(=NC(=N1)C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.48 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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